Enantiomer-Specific α-Amyloglucosidase Inhibition: (3S,4S) vs. (3R,4R)-1-Methylpyrrolidine-3,4-diol
Under identical assay conditions (1 mM inhibitor concentration, optimal pH), the (3S,4S) enantiomer of 1-methylpyrrolidine-3,4-diol (compound 9c) inhibited α-D-amyloglucosidase from Rhizopus mold by 72%, whereas the (3R,4R) enantiomer (compound 10c) achieved only 38% inhibition—representing an approximately 1.9-fold difference in inhibitory capacity attributable solely to stereochemical inversion at C-3 and C-4 [1]. Neither enantiomer inhibited the Aspergillus niger isozyme at this concentration, demonstrating enzyme-specific as well as enantiomer-specific discrimination.
| Evidence Dimension | Percent inhibition of α-D-amyloglucosidase at 1 mM inhibitor |
|---|---|
| Target Compound Data | (3S,4S)-1-Methylpyrrolidine-3,4-diol: 72% inhibition (Rhizopus mold), 0% (Aspergillus niger) |
| Comparator Or Baseline | (3R,4R)-1-Methylpyrrolidine-3,4-diol: 38% inhibition (Rhizopus mold), 0% (Aspergillus niger) |
| Quantified Difference | ~1.9-fold greater inhibition for (3S,4S) enantiomer against Rhizopus mold enzyme |
| Conditions | 1 mM inhibitor concentration; optimal pH; α-D-amyloglucosidases from Aspergillus niger and Rhizopus mold; assay per reference [13] in Lysek & Vogel 2004 |
Why This Matters
Selection of the correct enantiomer is essential for achieving target engagement in amyloglucosidase-focused studies; procurement of the racemate or wrong enantiomer introduces confounding loss of inhibitory activity.
- [1] Lysek R, Vogel P. Synthesis of N-Substituted (3S,4S)- and (3R,4R)-Pyrrolidine-3,4-diols: Search for New Glycosidase Inhibitors. Helvetica Chimica Acta. 2004;87(12):3167-3181. Table 1, compounds 9c and 10c. DOI: 10.1002/hlca.200490282 View Source
